3-Methyl-6-piperazin-1-ylpyridazine synthesis from 3-chloro-6-methylpyridazine
3-Methyl-6-piperazin-1-ylpyridazine synthesis from 3-chloro-6-methylpyridazine
An In-depth Technical Guide to the Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-6-piperazin-1-ylpyridazine from 3-chloro-6-methylpyridazine. This reaction is a cornerstone transformation for accessing valuable intermediates in pharmaceutical development, most notably in the synthesis of Molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia.[1][2][3][4][5] The document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines necessary safety precautions. This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.
Introduction: Strategic Importance in Medicinal Chemistry
The pyridazine scaffold is a privileged heterocyclic motif in drug discovery, known for conferring favorable pharmacological properties.[6] The incorporation of a piperazine moiety further enhances the utility of this core structure, often improving aqueous solubility and providing a versatile handle for further functionalization to modulate biological activity.[7][8][9]
The target molecule, 3-Methyl-6-piperazin-1-ylpyridazine, is a critical building block. Its synthesis from the readily available 3-chloro-6-methylpyridazine[10] is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the nuances of this reaction is paramount for achieving high yield, purity, and scalability.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 3-chloro-6-methylpyridazine to 3-Methyl-6-piperazin-1-ylpyridazine proceeds via a well-established SNAr mechanism. The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms, which makes the carbon atoms attached to the halogen susceptible to nucleophilic attack.[11][12]
The reaction unfolds in two primary stages:
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Nucleophilic Attack: The nitrogen atom of piperazine, acting as the nucleophile, attacks the carbon atom at the 6-position of the pyridazine ring, which bears the chlorine atom. This addition step temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.
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Elimination and Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group. This elimination step is typically the fast step of the reaction. The resulting protonated product is then neutralized by a base present in the reaction medium to yield the final product.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for similar transformations on chloropyridazine systems.[13][14][15]
3.1. Materials and Equipment
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Reagents:
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3-Chloro-6-methylpyridazine (C₅H₅ClN₂, MW: 128.56 g/mol )
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Anhydrous Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )
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Ethanol (200 proof) or Isopropanol
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Ethyl Acetate
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
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Round-bottom flask (sized appropriately for the scale)
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Reflux condenser
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Separatory funnel
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Büchner funnel and filter flask
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Standard laboratory glassware
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TLC plates (Silica gel 60 F₂₅₄) and developing chamber
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pH paper
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3.2. Step-by-Step Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol, 1.0 equiv.).
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Reagent Addition: Add ethanol (100 mL) and stir until the starting material is fully dissolved. To this solution, add anhydrous piperazine (10.0 g, 116.7 mmol, 3.0 equiv.).
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Causality Note: A significant excess of piperazine is used here to serve a dual role: it acts as the nucleophile and as the base to neutralize the hydrochloric acid (HCl) generated during the reaction. This avoids the need for an additional inorganic or organic base, simplifying the reaction mixture.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-82 °C for ethanol) with vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.
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Solvent Removal: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Aqueous Work-up: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.
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Causality Note: This step partitions the desired product into the organic layer while the excess piperazine and piperazine hydrochloride salt preferentially move into the aqueous layer.
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-
Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL). Combine all organic layers. Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid, and then with brine (50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 3-Methyl-6-piperazin-1-ylpyridazine as a white to off-white solid. Dry the final product under vacuum.
Process Optimization & Critical Parameters
Achieving optimal results requires careful consideration of several experimental variables. The interplay between these factors determines the reaction's efficiency, yield, and purity profile.
| Parameter | Options | Rationale & Field-Proven Insights |
| Solvent | Alcohols (Ethanol, Isopropanol), Aprotic Polar (DMF, DMSO), Ethers (Dioxane) | Alcohols are often the preferred choice due to their ability to dissolve reactants, favorable safety profile, and ease of removal. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate but present challenges in removal and can lead to side reactions at high temperatures. |
| Base | Excess Piperazine, Inorganic (K₂CO₃, Na₂CO₃), Organic (Triethylamine, DIPEA) | Using a 2.5-3.0 equivalent excess of piperazine is the most straightforward approach.[13] If piperazine is a costly reagent, using a stoichiometric amount (1.1-1.2 equiv.) in conjunction with a cheaper inorganic base like potassium carbonate (K₂CO₃) is a cost-effective alternative. |
| Temperature | 80 °C to 120 °C | The reaction requires thermal energy to overcome the activation barrier associated with disrupting aromaticity. Refluxing in the chosen solvent is a standard and effective condition. Higher temperatures can increase the reaction rate but may also promote the formation of impurities. |
| Stoichiometry | 1.1 to 3.0 equivalents of Piperazine | A larger excess of the nucleophile (piperazine) ensures the reaction is driven to completion according to Le Châtelier's principle, maximizing the conversion of the limiting reagent (3-chloro-6-methylpyridazine). |
| Work-up | Liquid-Liquid Extraction vs. Direct Crystallization | For high-purity requirements, a full aqueous work-up as described is recommended to remove all water-soluble impurities. In some cases, for large-scale production, a "direct crystallization" approach might be developed where the product is precipitated by adding an anti-solvent to the cooled reaction mixture, simplifying the process. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final pure compound.
Safety and Handling
Proper laboratory safety practices are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
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3-Chloro-6-methylpyridazine: Halogenated heterocyclic compounds should be handled with care as they can be irritants. Avoid inhalation and skin contact.
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Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood.
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Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.
- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PMC - NIH.
- Beck, H., et al. (2015). Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia. Angewandte Chemie.
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
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- Li, J., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry.
- Clinkenbeard, E. L., et al. (2021). The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. Journal of Bone and Mineral Research.
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- Li, H. Y., et al. (2006). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.
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